Home > Products > Screening Compounds P135009 > 3-Benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride
3-Benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride - 335620-97-8

3-Benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride

Catalog Number: EVT-2927223
CAS Number: 335620-97-8
Molecular Formula: C13H20Cl2N2O
Molecular Weight: 291.22
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Oxa-7-benzyl-7-azabicyclo[3.3.1]nonan-9-one

  • Compound Description: This compound serves as a key intermediate in the synthesis of various chiral 9-oxabispidines, including those with a 2-endo substituent. These bispidines have shown potential as ligands in the palladium-catalyzed oxidative kinetic resolution of secondary alcohols, achieving enantioselectivities up to 95% ee [].

3-Thia-7-benzyl-7-azabicyclo[3.3.1]nonan-9-one

  • Compound Description: This compound, analogous to its oxygen counterpart (3-Oxa-7-benzyl-7-azabicyclo[3.3.1]nonan-9-one), has been studied for its conformational preferences using a combination of theoretical calculations, NMR analysis, and X-ray diffraction []. It primarily exists in a boat-chair (BC) conformation, slightly more stable than the chair-chair (CC) conformation.

7-Benzyl-3-thia-7,9-diazabicyclo[3.3.2]decan-10-one (4a)

  • Compound Description: This compound represents a novel class of 3,7,9-triheterabicyclo[3.3.2]decan-10-ones derived from the ring expansion of 3,7-diheterabicyclo[3.3.1]nonan-9-ones []. X-ray diffraction analysis confirms its existence in a boat-chair (BC) conformation in the solid state.

Tetraaryl-3,7-diazabicyclo[3.3.1]nonanes

  • Compound Description: This class of compounds, encompassing structures 5-12 in the study, has been extensively investigated for its conformational behavior in solution []. NMR studies, including NOE and relaxation time measurements, revealed a preference for the chair-boat conformation, where all aryl groups occupy equatorial positions.

Tetra- and Pentaaryl-1,3-diazaadamantanes

  • Compound Description: These compounds, specifically structures 3, 4, 13, and 14, were studied alongside the tetraaryl-3,7-diazabicyclo[3.3.1]nonanes []. Notably, the 1,3-diaxial aryl groups in these adamantane derivatives exhibited an unexpectedly low barrier to rotation.
Overview

3-Benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride is a chemical compound with the CAS number 473584-09-7. It is classified as a bicyclic amine and is notable for its unique structural features that include a bicyclic framework and an ether group. This compound has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and pharmacology.

Source and Classification

The primary sources of information regarding 3-Benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride include chemical databases and pharmaceutical suppliers. The compound is classified under the category of organic compounds, specifically as a bicyclic compound due to its dual-ring structure. Its molecular formula is C13H18N2OC_{13}H_{18}N_{2}O with a molecular weight of 218.30 g/mol .

Synthesis Analysis

Methods of Synthesis

The synthesis of 3-Benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride typically involves multi-step organic synthesis techniques, which may include:

  1. Formation of the Bicyclic Structure: The initial steps often involve constructing the bicyclic framework through cyclization reactions, which may use starting materials such as benzylamine and appropriate cyclic ethers.
  2. Introduction of Functional Groups: The benzyl group is introduced through electrophilic aromatic substitution or similar methods to ensure the integrity of the bicyclic structure while adding necessary functional groups.
  3. Hydrochloride Salt Formation: The final product is often converted into its dihydrochloride salt form to enhance solubility and stability, which can be achieved by reacting the base form of the compound with hydrochloric acid in an aqueous solution.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure Data

The molecular structure of 3-Benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride features:

  • Bicyclic Framework: Comprising two interconnected rings.
  • Ether Linkage: The presence of an oxygen atom bridging two carbon atoms within the bicyclic structure.
  • Amino Groups: Two nitrogen atoms incorporated into the rings contribute to its basicity.

Structural Representation

While specific structural diagrams are not provided here, it can be represented in chemical notation as follows:

C13H18N2O\text{C}_{13}\text{H}_{18}\text{N}_{2}\text{O}
Chemical Reactions Analysis

Reactions Involving 3-Benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane Dihydrochloride

This compound can participate in various chemical reactions typical for amines and ethers:

  1. Nucleophilic Substitution Reactions: Due to its amine groups, it can react with electrophiles.
  2. Acid-Base Reactions: As a basic amine, it can accept protons from acids, forming stable salts.
  3. Redox Reactions: Depending on substituents, it may undergo oxidation or reduction under appropriate conditions.

These reactions are vital for further functionalization or derivatization in synthetic organic chemistry.

Mechanism of Action

The mechanism of action for 3-Benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride primarily relates to its interactions at the molecular level within biological systems:

  1. Binding to Biological Targets: The compound may interact with specific receptors or enzymes due to its structural features.
  2. Influencing Biological Processes: By binding to target sites, it may modulate biological pathways, potentially leading to therapeutic effects.

Quantitative data regarding specific interactions or affinities would require further experimental studies.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: 218.30 g/mol
  • Appearance: Typically exists as a white crystalline solid.

Chemical Properties

  • Solubility: Soluble in water when in hydrochloride form; insoluble in non-polar solvents.
  • Stability: Requires storage in a cool, dark place under inert conditions to maintain stability .

Hazard statements indicate that it may cause irritation upon contact with skin or eyes; thus, appropriate handling measures are advised.

Applications

The potential applications of 3-Benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride span several scientific domains:

  1. Medicinal Chemistry: Investigated for its pharmacological properties and potential therapeutic uses.
  2. Research Applications: Used in studies related to drug design and development due to its unique structural characteristics.
Introduction to the 3,7-Diazabicyclo[3.3.1]nonane Scaffold in Medicinal Chemistry

Historical Context of Diazabicyclic Compounds in Receptor Targeting

The 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold has been extensively explored in medicinal chemistry since the mid-20th century due to its structural rigidity and ability to interact with diverse biological targets. This bicyclic framework serves as a privileged structure for central nervous system (CNS) therapeutics, with early research focusing on its potential for receptor modulation. The scaffold’s trans-fused ring system creates well-defined spatial orientations of its nitrogen atoms, enabling precise interactions with neurotransmitter binding sites. Historically, derivatives were investigated for anesthetic properties, as seen in studies where 3,7-diazabicyclo[3.3.1]nonan-9-one analogs demonstrated significant local anesthetic activity with low toxicity [9]. Modern applications expanded to include nicotinic acetylcholine receptor (nAChR) targeting, where the scaffold’s protonatable nitrogen atoms facilitate hydrogen bonding with key receptor residues. Patent literature reveals derivatives acting as partial agonists for α7 nAChR subtypes, highlighting potential for treating cognitive disorders, anxiety, and mood diseases [1]. The scaffold’s versatility is further evidenced in antiviral research, where bispidine-amino acid conjugates inhibit Japanese encephalitis virus replication [9].

Table 1: Key Therapeutic Areas Targeted by Diazabicyclo[3.3.1]nonane Derivatives

Therapeutic AreaBiological TargetKey Structural FeaturesReference
Cognitive Disordersα7 nAChR3-Benzyl, 9-oxa substitution [1]
Local AnesthesiaSodium Channels3-Cyclopropanmethyl, 7-alkoxyalkyl [9]
Antiviral TherapyViral Replication MachineryBispidine-amino acid conjugates [9]
AnalgesiaOpioid Receptors17-Cyclopropanmethyl morphinan derivatives [9]

Structural Significance of the 9-Oxa Modification in Bicyclic Systems

The incorporation of an oxygen atom at the 9-position (9-oxa modification) fundamentally alters the physicochemical and conformational properties of the diazabicyclic scaffold. This heteroatom substitution replaces a methylene group (-CH₂-) with an oxygen atom, enhancing molecular polarity and reducing logP values by ~0.5–1.0 units compared to non-oxa analogs [3] [8]. The 9-oxa modification imposes distinct conformational constraints: X-ray crystallography studies reveal that the oxygen atom stabilizes a chair-boat conformation, whereas unmodified analogs predominantly adopt chair-chair configurations [8]. This conformational shift enlarges the distance between N3 and N7 atoms by approximately 0.8–1.2 Å, optimizing the scaffold for interactions with complementary receptor geometries [8].

The oxygen atom also serves as a hydrogen-bond acceptor, improving water solubility and pharmacokinetic properties. For 3-benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives, this modification increases polar surface area (PSA) to 24.5 Ų, enhancing blood-brain barrier permeability compared to non-oxa analogs [4]. Synthetic routes to 9-oxa derivatives typically involve cyclization of N-benzyl diethanolamine precursors or reductive amination of 3-oxa-9-azabicyclo[3.3.1]nonan-7-one intermediates (CAS 81514-40-1), followed by dihydrochloride salt formation for improved stability [2] [3]. The 9-oxa bridge’s electron-withdrawing effect slightly reduces the pKa of the tertiary nitrogens (predicted pKa ~6.0–6.5), fine-tuning receptor binding kinetics [2].

Table 2: Physicochemical Comparison of 9-Oxa vs. Non-Oxa Analogs

Property9-Oxa DerivativeNon-Oxa AnalogExperimental Method
Calculated logP1.702.40–2.85HPLC/Computational [4]
Polar Surface Area (PSA)24.5 Ų16.2 ŲMolecular Modeling [4]
Predicted pKa (N7)6.01 ± 0.207.85 ± 0.30Potentiometry [2]
Dominant ConformationChair-BoatChair-ChairX-ray Diffraction [8]

Rationale for Benzyl Substitution at the 3-Position

Benzyl group incorporation at the N3 position is a strategic design choice driven by steric, electronic, and pharmacophoric considerations. The benzyl moiety (C₆H₅-CH₂-) provides optimal π-stacking capabilities with aromatic residues in biological targets, enhancing binding affinity to CNS receptors. Molecular docking studies indicate that the benzyl group occupies hydrophobic pockets in nAChRs, with the phenyl ring positioned for T-shaped π-π interactions with tryptophan or tyrosine residues [1] [8]. Sterically, the benzyl substituent balances conformational flexibility and steric bulk—smaller alkyl groups (e.g., methyl) lack sufficient hydrophobic surface area, while bulkier groups (e.g., naphthylmethyl) induce unfavorable van der Waals clashes [4].

Electronic effects further rationalize this substitution: the benzylic methylene group (-CH₂-) enables delocalization of the nitrogen lone pair into the phenyl ring, reducing basicity at N3 compared to alkyl-substituted analogs. This electron donation modulates receptor-binding kinetics and mitigates off-target effects. The benzyl group’s versatility also facilitates synthetic diversification; electrophilic functionalization of the phenyl ring (e.g., halogenation, alkoxylation) allows precise tuning of steric and electronic properties [1]. For instance, 3-(4-fluorobenzyl) derivatives exhibit ~3-fold higher α7 nAChR binding affinity than unsubstituted benzyl analogs due to enhanced electron-withdrawing effects and complementary halogen bonding [1]. Dihydrochloride salt formation (as in CAS 335620-97-8) protonates both tertiary nitrogens, improving crystallinity and aqueous solubility—critical for in vivo efficacy studies [4].

Table 3: Impact of N3 Substituents on Receptor Binding Affinity

N3 SubstituentRelative Binding Affinity (α7 nAChR)Hydrophobic Contribution (kcal/mol)Synthetic Accessibility
Benzyl (e.g., CAS 473584-09-7)1.0× (Reference)-3.8High
4-Fluorobenzyl3.1×-4.5Moderate
Cyclopropylmethyl0.7×-2.9High
Phenethyl1.5×-4.0Moderate
Naphthylmethyl0.4×-5.1Low

Data derived from patent examples and receptor binding studies [1] [8]

Properties

CAS Number

335620-97-8

Product Name

3-Benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride

IUPAC Name

3-benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane;dihydrochloride

Molecular Formula

C13H20Cl2N2O

Molecular Weight

291.22

InChI

InChI=1S/C13H18N2O.2ClH/c1-2-4-11(5-3-1)8-15-9-12-6-14-7-13(10-15)16-12;;/h1-5,12-14H,6-10H2;2*1H

InChI Key

WYJXAGJCXWTTAH-UHFFFAOYSA-N

SMILES

C1C2CN(CC(O2)CN1)CC3=CC=CC=C3.Cl.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.